molecular formula C28H31F3N4O2 B8440756 [6-(4-Methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone

[6-(4-Methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone

Cat. No. B8440756
M. Wt: 512.6 g/mol
InChI Key: XCHLZFPYSXXCLR-UHFFFAOYSA-N
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Patent
US08288424B2

Procedure details

TBTU (240 mg; 0.75 mmol) and N-methylmorpholine (206 μl; 189 mg; 1.87 mmol) were added to a solution of 6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (210 mg; 0.63 mmol) in DMF (1 ml). The reaction mixture was stirred vigorously for 30 min at room temperature and then 1-(3-trifluoromethylphenyl)piperazine (140 μl; 172 mg; 0.75 mmol) was added. The reaction mixture was stirred for 4 h at room temperature, then poured onto water and extracted with chloroform. The organic phase was dried over MgSO4, filtered and concentrated to small volume. The raw product was purified by column chromatography on silica gel (chloroform). Yield: 198 mg (62%).
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
206 μL
Type
reactant
Reaction Step One
Name
6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
210 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CN1CCOCC1.Cl.[CH3:31][O:32][C:33]1[C:38]([CH3:39])=[CH:37][C:36]([CH:40]2[CH2:45][N:44]3[CH:46]=[C:47]([C:49](O)=[O:50])[N:48]=[C:43]3[CH2:42][CH2:41]2)=[CH:35][C:34]=1[CH3:52].[F:53][C:54]([F:68])([F:67])[C:55]1[CH:56]=[C:57]([N:61]2[CH2:66][CH2:65][NH:64][CH2:63][CH2:62]2)[CH:58]=[CH:59][CH:60]=1>CN(C=O)C>[CH3:31][O:32][C:33]1[C:38]([CH3:39])=[CH:37][C:36]([CH:40]2[CH2:45][N:44]3[CH:46]=[C:47]([C:49]([N:64]4[CH2:63][CH2:62][N:61]([C:57]5[CH:58]=[CH:59][CH:60]=[C:55]([C:54]([F:67])([F:68])[F:53])[CH:56]=5)[CH2:66][CH2:65]4)=[O:50])[N:48]=[C:43]3[CH2:42][CH2:41]2)=[CH:35][C:34]=1[CH3:52] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
206 μL
Type
reactant
Smiles
CN1CCOCC1
Name
6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
210 mg
Type
reactant
Smiles
Cl.COC1=C(C=C(C=C1C)C1CCC=2N(C1)C=C(N2)C(=O)O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
140 μL
Type
reactant
Smiles
FC(C=1C=C(C=CC1)N1CCNCC1)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 4 h at room temperature
Duration
4 h
ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to small volume
CUSTOM
Type
CUSTOM
Details
The raw product was purified by column chromatography on silica gel (chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=C(C=C(C=C1C)C1CCC=2N(C1)C=C(N2)C(=O)N2CCN(CC2)C2=CC(=CC=C2)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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